REACTION_CXSMILES
|
[CH:1]([C:3]1[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=1)=O.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl.CO>[N:12]1([CH2:1][C:3]2[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=2)[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1 |f:3.4|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=CC(=N1)C(=O)O
|
Name
|
|
Quantity
|
0.377 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0.083 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
459 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
aminopropyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
ADDITION
|
Details
|
was added until a clear solution
|
Type
|
WASH
|
Details
|
pre-eluted with dichloromethane
|
Type
|
WASH
|
Details
|
The cartridge was eluted with dichloromethane
|
Type
|
ADDITION
|
Details
|
containing product
|
Type
|
WASH
|
Details
|
washed with dichloromethane (2×25 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to approximately 25 ml
|
Type
|
WASH
|
Details
|
had been pre-eluted with methanol (1 volume)
|
Type
|
WASH
|
Details
|
The cartridge was eluted with water (1 volume)
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CC1=CC=CC(=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129 mg | |
YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |